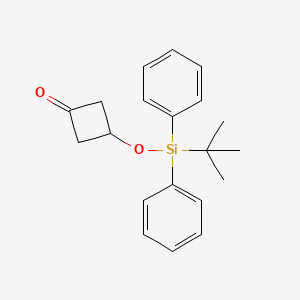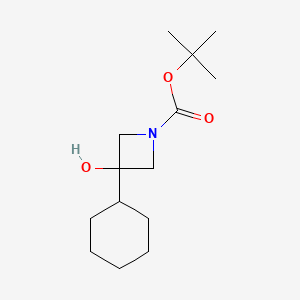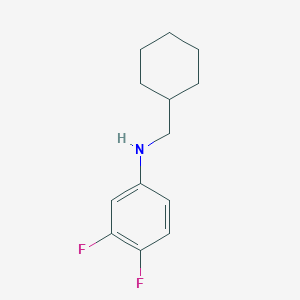![molecular formula C11H12N2O2 B8719021 Methyl 2-[(4-cyanophenyl)methylamino]acetate](/img/structure/B8719021.png)
Methyl 2-[(4-cyanophenyl)methylamino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(4-cyanophenyl)methylamino]acetate is an organic compound with the molecular formula C11H12N2O2 It is a derivative of acetic acid and contains a cyanophenyl group, which is known for its applications in various chemical reactions and industrial processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(4-cyanophenyl)methylamino]acetate typically involves the reaction of 4-cyanobenzylamine with methyl bromoacetate. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in an organic solvent like dimethylformamide or acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Methyl 2-[(4-cyanophenyl)methylamino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(4-cyanophenyl)methylamino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can form hydrogen bonds or hydrophobic interactions with the active site of the target, leading to inhibition or activation of the target’s function. The ester group can undergo hydrolysis to release the active amine, which can further interact with biological molecules.
Comparación Con Compuestos Similares
Methyl (2-cyanophenyl)acetate: This compound has a similar structure but lacks the methylamino group.
Ethyl 2-[(4-cyanophenyl)methylamino]acetate: Similar to Methyl 2-[(4-cyanophenyl)methylamino]acetate but with an ethyl ester group instead of a methyl ester group.
Uniqueness: this compound is unique due to the presence of both the cyanophenyl and methylamino groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
methyl 2-[(4-cyanophenyl)methylamino]acetate |
InChI |
InChI=1S/C11H12N2O2/c1-15-11(14)8-13-7-10-4-2-9(6-12)3-5-10/h2-5,13H,7-8H2,1H3 |
Clave InChI |
JGDNLNGUBKTITA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNCC1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-4-[2-methyl-4-nitro-5-(propan-2-yloxy)phenyl]piperazine](/img/structure/B8718981.png)




![6-(Chloromethyl)-4-fluorobenzo[d][1,3]dioxole](/img/structure/B8719015.png)




